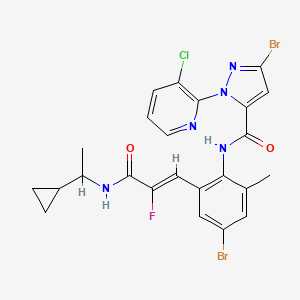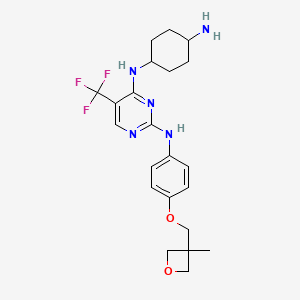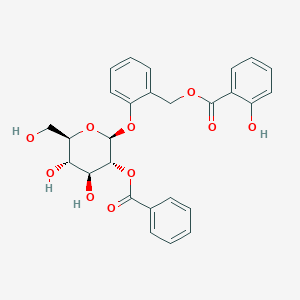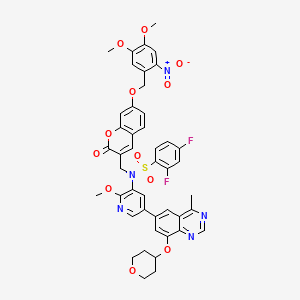
PI3K-IN-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-41 is a potent inhibitor of the phosphatidylinositol-3-kinase (PI3K) family, specifically targeting the PI3K alpha isoform.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-41 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity towards the PI3K alpha isoform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
PI3K-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.
Biology: Employed in research to understand the molecular mechanisms of PI3K-related diseases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with aberrant PI3K activation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway
Mecanismo De Acción
PI3K-IN-41 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. By blocking this pathway, this compound effectively reduces tumor growth and enhances the efficacy of other anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: Another PI3K alpha inhibitor used in cancer therapy.
Idelalisib: A PI3K delta inhibitor approved for the treatment of certain hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in cancer treatment.
Uniqueness of PI3K-IN-41
This compound is unique due to its high selectivity and potency towards the PI3K alpha isoform. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other PI3K inhibitors .
Propiedades
Fórmula molecular |
C45H39F2N5O12S |
|---|---|
Peso molecular |
911.9 g/mol |
Nombre IUPAC |
N-[[7-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxochromen-3-yl]methyl]-2,4-difluoro-N-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C45H39F2N5O12S/c1-25-34-14-27(16-41(43(34)50-24-49-25)63-32-9-11-61-12-10-32)28-15-37(44(60-4)48-21-28)51(65(56,57)42-8-6-31(46)18-35(42)47)22-29-13-26-5-7-33(19-38(26)64-45(29)53)62-23-30-17-39(58-2)40(59-3)20-36(30)52(54)55/h5-8,13-21,24,32H,9-12,22-23H2,1-4H3 |
Clave InChI |
SQZMHFUFHLUQNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N(CC5=CC6=C(C=C(C=C6)OCC7=CC(=C(C=C7[N+](=O)[O-])OC)OC)OC5=O)S(=O)(=O)C8=C(C=C(C=C8)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


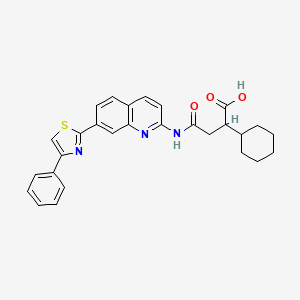
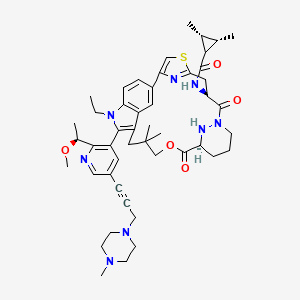
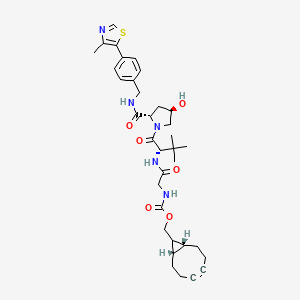
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
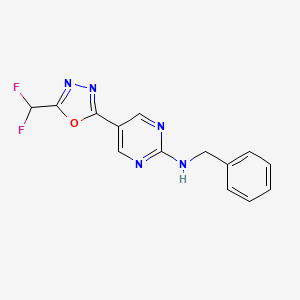
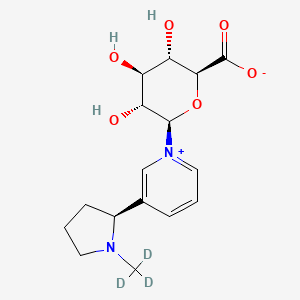

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)

